molecular formula C10H13NO3S B1390540 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine CAS No. 888731-85-9

6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1390540
CAS No.: 888731-85-9
M. Wt: 227.28 g/mol
InChI Key: XKOPINAJTBBCAH-UHFFFAOYSA-N
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Description

6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound characterized by a benzoxazine core fused with a dihydro-oxazine ring and an ethylsulfonyl substituent at the 6-position. Its molecular formula is C₁₂H₁₃NO₆S, with a molecular weight of 299.297 g/mol . The 3,4-dihydro-2H-1,4-benzoxazine scaffold is pharmacologically significant, as it has been utilized in the synthesis of calcium antagonists, antihypertensive agents, and dual-function antithrombotics .

Properties

IUPAC Name

6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-15(12,13)8-3-4-10-9(7-8)11-5-6-14-10/h3-4,7,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOPINAJTBBCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670653
Record name 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888731-85-9
Record name 6-(Ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoxazine ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it useful in organic synthesis. Common reactions include:

  • Oxidation : Converts the ethylsulfonyl group to sulfone derivatives.
  • Reduction : The benzoxazine ring can be reduced to form corresponding amines.
  • Substitution : Nucleophilic substitution at the sulfonyl group can yield various derivatives.

Biology

The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein-ligand interactions. Its ethylsulfonyl group is capable of forming hydrogen bonds and engaging in electrostatic interactions with molecular targets, which may modulate enzyme activity.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of benzoxazines exhibit significant biological activity. For instance, studies have shown that certain benzoxazine derivatives can act as effective inhibitors of specific enzymes involved in metabolic pathways, suggesting their potential role in drug development.

Industry

In industrial applications, this compound is utilized in the production of advanced materials such as polymers. Its unique chemical properties allow for the development of materials with tailored characteristics, making it suitable for coatings and other applications requiring specific mechanical or thermal properties .

Mechanism of Action

The mechanism of action of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, thereby modulating the activity of the target. The benzoxazine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine (C₈H₈BrNO, 214.062 g/mol): The bromo group at position 6 increases molecular bulk and polarizability compared to ethylsulfonyl. Demonstrated utility in nucleophilic substitution reactions (e.g., coupling with halogenopyridines) . Safety profile includes hazards (Xn; Risk Phrases 22, 36/37/38) due to bromine’s reactivity .

Alkyl-Substituted Derivatives

  • 6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (C₁₀H₁₃NO, 163.22 g/mol): Methyl groups at positions 6 and 8 enhance lipophilicity, favoring membrane permeability but reducing electrophilic reactivity . Lacks the sulfonyl group’s electron-withdrawing effects, which may limit receptor affinity in cardiovascular targets .

Nitro- and Heterocyclic-Substituted Derivatives

  • YM934 (2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide):
    • Nitro group at position 6 confers potent potassium channel activation, outperforming cromakalim in antihypertensive efficacy .
    • The pyridine N-oxide moiety enhances solubility and bioavailability compared to ethylsulfonyl derivatives .

Functional Group Additions and Modifications

Ester and Carbonyl Derivatives

  • Increased molecular complexity may reduce metabolic clearance compared to the parent compound .

Amino and Imidazoline Derivatives

  • 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine: Oxypropanolamine side chain enhances β-adrenergic receptor affinity (2.1-fold higher than propranolol) . Demonstrates how hydrophilic side chains can modulate selectivity for extracellular vs. intracellular targets .

Biological Activity

6-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO3S
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 866041-08-9

The compound features a benzoxazine ring fused with an ethylsulfonyl group, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antioxidant properties. A study reported IC50 values ranging from 4.74 to 92.20 µg/mL in DPPH free radical scavenging assays, with ascorbic acid as a reference standard (IC50 = 4.57 µg/mL) . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antioxidant activity.

CompoundIC50 (µg/mL)
Ascorbic Acid4.57
This compound4.74 - 92.20

Anticancer Activity

The compound has shown promising anticancer properties in various studies. A recent investigation into benzoxazine analogues highlighted their potential against different cancer types through mechanisms such as inhibition of angiogenesis and modulation of gene expression related to tumor hypoxia .

In particular, studies on structurally similar compounds indicated that modifications to the benzoxazine scaffold can lead to enhanced anticancer efficacy. For example, compounds with specific substitutions at the C7 position of the benzoxazine ring exhibited improved antiproliferative activities against cancer cell lines .

CompoundCancer Cell LineActivity (%)
Benzoxazine AMIA PaCa-291%
Benzoxazine BMIA PaCa-244%
Benzoxazine CMIA PaCa-248%

Antimicrobial Activity

Benzoxazines have also been evaluated for their antimicrobial properties. A study demonstrated that certain benzoxazine derivatives possess significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness . The introduction of substituents on the benzoxazine ring was found to influence the antibacterial potency.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The ethylsulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on proteins and enzymes . Additionally, the benzoxazine ring has been shown to modulate enzyme activity and receptor interactions, contributing to its diverse biological effects.

Case Studies

  • Anticancer Study : In a study investigating the anti-proliferative effects of various benzoxazines on pancreatic cancer cells (MIA PaCa-2), it was found that modifications at specific positions on the benzoxazine ring significantly enhanced activity levels.
  • Antioxidant Evaluation : A comparative analysis of antioxidant activities among several benzoxazines revealed that those with electron-withdrawing groups exhibited superior scavenging capabilities against DPPH radicals.

Q & A

Q. What are the established synthetic routes for 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves functionalizing the benzoxazine core with an ethylsulfonyl group. Key strategies include:
  • Lewis acid-catalyzed ring-opening : Using activated aziridines and 2-halophenols, followed by Cu(I)-catalyzed intramolecular cyclization to form the benzoxazine backbone .
  • Solvent-free methods : Employing bio-based precursors (e.g., sesamol, furfurylamine) under environmentally friendly conditions to reduce side reactions and improve atom economy .
  • Post-synthetic modification : Introducing the ethylsulfonyl group via nucleophilic substitution or oxidation of thioether intermediates.
    Optimization involves adjusting catalyst loading (e.g., Cu(I) vs. Lewis acids), reaction temperature (80–120°C), and purification via column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regioselectivity and substitution patterns (e.g., ethylsulfonyl integration at C6) .
  • Fourier Transform Infrared (FT-IR) : Identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • Differential Scanning Calorimetry (DSC) : Monitors polymerization behavior and thermal transitions .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • Methodological Answer :
  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory testing : COX-2 inhibition assays and cytokine profiling (e.g., IL-6, TNF-α) in macrophage cell lines .
  • Dose-response studies : IC50_{50}/EC50_{50} calculations using nonlinear regression models.

Advanced Research Questions

Q. How does the ethylsulfonyl substituent influence the electronic and steric properties of the benzoxazine core, and what are the implications for polymerization behavior?

  • Methodological Answer : The electron-withdrawing sulfonyl group reduces electron density on the oxazine ring, altering polymerization kinetics.
  • Mechanistic studies : Use DFT calculations to map electron density distribution and predict reactivity .
  • Thermogravimetric Analysis (TGA) : Compare char yields of polybenzoxazines with/without sulfonyl groups (e.g., ~40–60% residue at 800°C) .
  • Dynamic Mechanical Analysis (DMA) : Assess crosslink density and glass transition temperature (TgT_g) shifts .

Q. What computational approaches are suitable for predicting the reactivity and polymerizability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for ring-opening polymerization and activation energies .
  • Molecular Dynamics (MD) : Simulates intermolecular interactions (e.g., hydrogen bonding) affecting thermal stability .
  • Monte Carlo Simulations : Predicts network formation and TgT_g trends based on monomer structure .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for benzoxazine derivatives?

  • Methodological Answer :
  • Comparative studies : Replicate methods under standardized conditions (e.g., solvent, catalyst) to isolate variables .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., sulfonyl groups enhancing antimicrobial potency) .
  • Advanced characterization : Use X-ray crystallography (as in ) or synchrotron XRD to resolve structural ambiguities affecting bioactivity.

Key Research Findings

  • Synthesis : Cu(I)-catalyzed cyclization achieves higher regioselectivity (~85% yield) compared to solvent-free bio-based methods (~70–75% yield) .
  • Thermal Properties : Ethylsulfonyl-substituted polybenzoxazines exhibit TgT_g values ~150–180°C, depending on hydrogen-bonding networks .
  • Biological Activity : Derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus, linked to sulfonyl group electronegativity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
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6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine

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